AB-FUBINACA 2-fluorobenzyl isomer

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

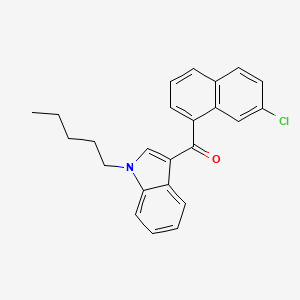

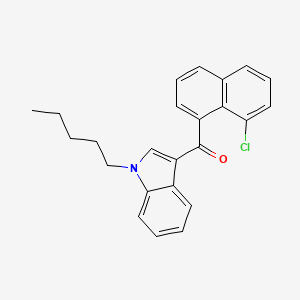

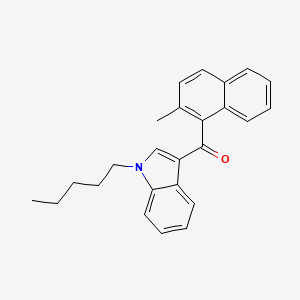

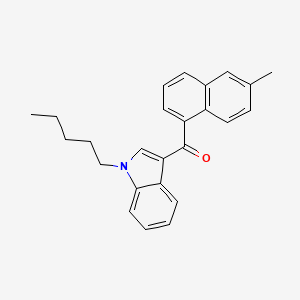

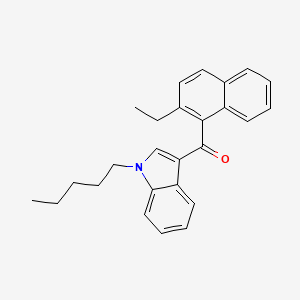

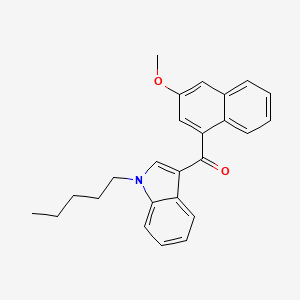

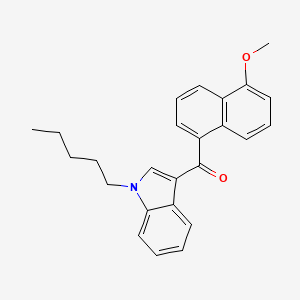

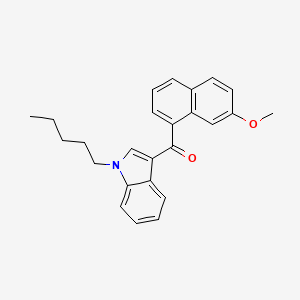

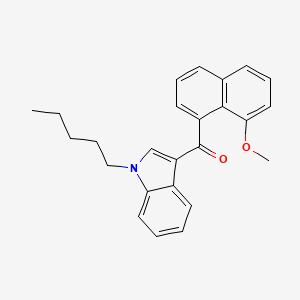

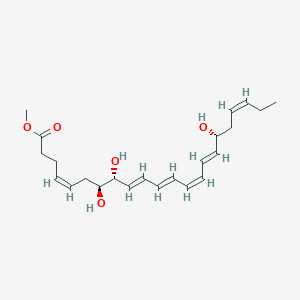

AB-FUBINACA is an indazole-based synthetic cannabinoid (CB) with 10-fold greater affinity for the central CB1 receptor (Ki = 0.9 nM) than that of JWH 018. AB-FUBINACA was first synthesized by Pfizer, Inc. as a potent CB1 receptor modulator for potential therapeutic use, but recently was identified along with AB-PINACA in illegal herbal products. AB-FUBINACA 2-fluorobenzyl isomer differs structurally from AB-FUBINACA by having a fluorine at the 2 position of a benzyl ring rather than a fluorine at the 4 position of a phenyl ring. This compound binds CB1 with a Ki value of 4.69. This product is intended for research and forensic applications

Applications De Recherche Scientifique

Differentiation and Identification in Forensic Analysis

One significant application of AB-FUBINACA 2-fluorobenzyl isomer is in the field of forensic toxicology. Murakami et al. (2018) conducted a study to differentiate AB-FUBINACA positional isomers using liquid chromatography and mass spectrometry. This research is crucial for forensic analysis as it helps in identifying specific isomers in legal and forensic contexts (Murakami et al., 2018). Additionally, in 2016, Murakami et al. developed a method for differentiating AB-FUBINACA isomers in forensic samples using electron ionization-triple quadrupole mass spectrometry, highlighting the importance of accurate identification in forensic science (Murakami et al., 2016).

Metabolite Identification and Analysis

In 2015, Castaneto et al. identified AB-FUBINACA metabolites in human hepatocytes and urine, using high-resolution mass spectrometry. This study provides insights into the metabolism of AB-FUBINACA in the human body, which is critical for toxicological analysis and drug testing (Castaneto et al., 2015). Another study by Takayama et al. (2014) investigated the metabolism of AB-FUBINACA by human liver microsomes, offering valuable data for understanding the biotransformation of this compound in the human body (Takayama et al., 2014).

Regulatory and Legal Context

The classification and regulation of AB-FUBINACA and its isomers are also a key area of research. In 2017, the Drug Enforcement Administration issued a temporary scheduling order to classify certain synthetic cannabinoids, including AB-FUBINACA, as Schedule I substances. This regulatory action emphasizes the legal and public safety implications associated with these compounds (Federal Register, 2017).

Pharmacology and Receptor Agonist Activity

Studies have also focused on the pharmacological properties of AB-FUBINACA. In 2015, Banister et al. examined the activity of AB-FUBINACA as an agonist of CB1 and CB2 receptors, contributing to the understanding of its pharmacological effects and potential health risks (Banister et al., 2015).

Propriétés

Numéro CAS |

1185282-16-9 |

|---|---|

Nom du produit |

AB-FUBINACA 2-fluorobenzyl isomer |

Formule moléculaire |

C20H21FN4O2 |

Poids moléculaire |

368.412 |

Nom IUPAC |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-[(2-fluorophenyl)methyl]indazole-3-carboxamide |

InChI |

InChI=1S/C20H21FN4O2/c1-12(2)17(19(22)26)23-20(27)18-14-8-4-6-10-16(14)25(24-18)11-13-7-3-5-9-15(13)21/h3-10,12,17H,11H2,1-2H3,(H2,22,26)(H,23,27)/t17-/m0/s1 |

Clé InChI |

AJGUHANHCUPXSK-KRWDZBQOSA-N |

SMILES |

CC(C)C(C(=O)N)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=CC=C3F |

Synonymes |

N-[(1S)-1-(aminocarbonyl)-2-methylpropyl]-1-[(2-fluorophenyl)methyl]-1H-indazole-3-carboxamide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.